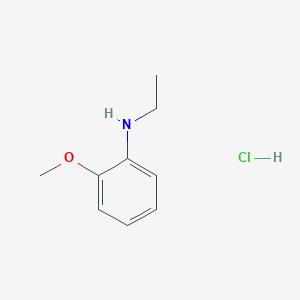

N-Ethyl-2-methoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJFEKXHUYCQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-2-methoxyaniline HCl: A Comprehensive Toxicological and Handling Guide for Researchers

This document provides an in-depth technical guide on the toxicological profile and safe handling of N-Ethyl-2-methoxyaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar aromatic amines. This guide moves beyond standard safety data sheet information to provide a mechanistic understanding of the compound's potential hazards and the scientific rationale behind recommended safety protocols and toxicological testing methodologies.

Executive Summary: A Profile of a Suspected Genotoxin

N-Ethyl-2-methoxyaniline HCl is an aromatic amine, a class of compounds recognized for its utility in chemical synthesis but also for its potential biological activity and associated toxicity. While specific toxicological data for this N-ethylated compound is limited, a comprehensive analysis of its parent compound, 2-methoxyaniline (o-anisidine), provides a strong basis for a precautionary approach.

The primary toxicological concern is the potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation. The hydrochloride salt form enhances water solubility, which may influence its absorption and bioavailability. This guide will detail the anticipated metabolic pathways, outline robust handling procedures to minimize exposure, and provide validated experimental protocols for assessing its cytotoxic and genotoxic potential.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-Ethyl-2-methoxyaniline and its parent compound is presented below. These properties are critical for understanding its behavior in experimental and environmental systems.

| Property | N-Ethyl-2-methoxyaniline | 2-Methoxyaniline (o-Anisidine) | Significance for Toxicology & Handling |

| CAS Number | 857600-71-6 (HCl salt) | 90-04-0 | Unique identifier for the substance. |

| Molecular Formula | C₉H₁₄ClNO | C₇H₉NO | Basic chemical composition. |

| Molecular Weight | 187.67 g/mol (HCl salt) | 123.15 g/mol | Influences diffusion and transport across membranes. |

| Appearance | Data not available (likely a solid) | Colorless to yellowish liquid, darkens on exposure to air and light.[1][2] | Visual indicator of purity and degradation. |

| Boiling Point | Data not available | 224 °C | |

| LogP (Octanol/Water) | Predicted >1.2 | 1.18 | |

| Solubility | HCl salt form confers higher water solubility. | Slightly soluble in water; miscible with ethanol, ether.[3] | Affects absorption, distribution, and formulation for in vitro testing. |

Toxicological Profile: A Mechanistic Perspective

The toxicological profile of N-Ethyl-2-methoxyaniline HCl is largely inferred from its structural analog, 2-methoxyaniline (o-anisidine), which is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[4]. The toxicity of many aromatic amines is not due to the parent compound itself but to its metabolic activation products[5].

Anticipated Metabolism and Toxicokinetics

The primary routes of exposure in a laboratory setting are inhalation, dermal absorption, and ingestion.[2][3] Aromatic amines are readily absorbed through the skin[6]. Upon absorption, N-Ethyl-2-methoxyaniline is expected to undergo extensive metabolism, primarily in the liver.

Two key metabolic pathways are anticipated for this compound, catalyzed by cytochrome P450 (CYP) enzymes[7][8]:

-

N-Dealkylation: The ethyl group is removed to yield the primary amine, 2-methoxyaniline. This is a common metabolic route for N-alkylated anilines[7][9][10]. The resulting 2-methoxyaniline is then available to enter its own metabolic pathway.

-

N-Oxidation: The nitrogen atom can be directly oxidized. For tertiary amines, this often forms an N-oxide, while for secondary amines, it can lead to the formation of a hydroxylamine[7][11].

The critical step leading to genotoxicity for the parent compound, 2-methoxyaniline, is its oxidation by CYP enzymes (primarily CYP2E1 and CYP1A2) to form N-(2-methoxyphenyl)hydroxylamine[12]. This reactive metabolite can form adducts with DNA, leading to mutations and initiating carcinogenesis[5][12]. Given that N-de-ethylation will produce 2-methoxyaniline, the same downstream genotoxic mechanism is a significant concern.

Caption: Predicted metabolic pathway of N-Ethyl-2-methoxyaniline.

Acute and Chronic Toxicity

-

Acute Effects: Exposure to the parent compound, 2-methoxyaniline, can cause irritation to the skin, eyes, and respiratory tract.[3] A significant acute toxic effect of aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (bluish skin color), headache, and dizziness.[2]

-

Chronic Effects: The primary concern with chronic exposure is carcinogenicity. Animal studies of 2-methoxyaniline hydrochloride have shown an increased incidence of tumors in the urinary bladder[4].

Safe Handling and Personal Protective Equipment (PPE)

Given the suspected carcinogenic and genotoxic nature of this compound, stringent safety measures are mandatory. The core principle is to prevent all routes of exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of N-Ethyl-2-methoxyaniline HCl, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Designated Area: Work with this compound should be restricted to a designated area of the laboratory, clearly marked with hazard signs.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

-

Hand Protection: Standard nitrile gloves provide poor resistance to aromatic amines and should only be considered for incidental splash protection, with immediate removal and replacement upon contact.[13][14] For extended handling or risk of significant contact, butyl rubber or neoprene gloves are recommended.[15][16] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[17][18]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.

Caption: Workflow for the safe handling of N-Ethyl-2-methoxyaniline HCl.

Emergency Procedures

Spills

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.

-

Large Spills: Evacuate the laboratory and alert institutional safety personnel immediately.

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Toxicological Assessment

To experimentally validate the toxicological profile of N-Ethyl-2-methoxyaniline HCl, a tiered approach starting with cytotoxicity followed by genotoxicity is recommended.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound that reduces the viability of cultured cells. It is a critical first step to establish dose ranges for subsequent, more complex assays like genotoxicity tests.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[4]

Methodology:

-

Cell Plating: Seed a suitable mammalian cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of N-Ethyl-2-methoxyaniline HCl in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.

-

Cell Treatment: Remove the culture medium and replace it with medium containing the various concentrations of the test compound. Include vehicle-only controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay is a widely used screen for identifying compounds that can cause gene mutations.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation. The assay measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[20]

Causality: The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial. Aromatic amines like N-Ethyl-2-methoxyaniline HCl are often not mutagenic themselves but become mutagenic after being metabolized by liver enzymes. A positive result in the presence of S9, but not in its absence, strongly suggests that a metabolite is the genotoxic agent.

Methodology:

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[20]

-

Dose Range Finding: Perform a preliminary test to determine the cytotoxicity of the compound to the bacterial strains and establish the appropriate dose range.

-

Main Experiment (Plate Incorporation Method): a. To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution (or vehicle control). b. For metabolic activation, add 0.5 mL of S9 mix to the tube. For experiments without activation, add 0.5 mL of buffer. c. Vortex gently and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Protocol: Genotoxicity - In Vitro Micronucleus Assay (OECD 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[2]

Principle: Cells are treated with the test compound. After treatment, cell division is blocked using cytochalasin B, causing cells that have undergone mitosis to become binucleated. The frequency of micronuclei in these binucleated cells is then scored.[21]

Methodology:

-

Cell Culture: Use a suitable mammalian cell line with a stable karyotype, such as TK6 or CHO cells.[22][23]

-

Treatment: Treat the cells with at least three concentrations of N-Ethyl-2-methoxyaniline HCl (with and without S9 metabolic activation), based on the prior cytotoxicity results. Include positive and negative controls.

-

Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis. The timing and duration depend on the cell cycle length.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

-

Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Analytical Methods for Detection

For research involving toxicokinetics or exposure monitoring, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of aniline and its derivatives.[24][25]

Principle: The compound is separated from other matrix components on a stationary phase (column) by a liquid mobile phase. Detection is typically achieved using a UV detector.

Representative HPLC Protocol:

-

Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step (with acetonitrile) followed by solid-phase extraction (SPE) may be required to clean up the sample and concentrate the analyte.

-

Chromatographic System:

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~190-240 nm).[25]

-

Quantification: Create a standard curve using known concentrations of N-Ethyl-2-methoxyaniline HCl to quantify the amount in the unknown samples.

Conclusion

N-Ethyl-2-methoxyaniline HCl should be handled as a suspected genotoxic and carcinogenic compound. This assessment is based on the well-documented toxicity of its primary metabolite, 2-methoxyaniline. The core principles for its safe use are stringent containment through engineering controls and the meticulous use of appropriate PPE to prevent all routes of exposure. The experimental protocols provided herein offer a validated framework for researchers to assess the cytotoxic and genotoxic potential of this and other novel aromatic amines, ensuring that scientific advancement is achieved with the highest commitment to safety and data integrity.

References

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

- Gorrod, J. W., & Patterson, L. H. (1983). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Journal of Pharmacy and Pharmacology, 35(Suppl), 69P.

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. Retrieved February 14, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved February 14, 2026, from [Link]

- Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III.

-

OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019). Nucro-Technics. Retrieved February 14, 2026, from [Link]

- Nwankwo, D. O., Garle, M. J., & Oldham, H. G. (1995). Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. Drug Metabolism and Disposition, 23(1), 11-15.

-

Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved February 14, 2026, from [Link]

- Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II.

-

PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- Wills, J. H., & O'Malley, M. A. (2018). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Inorganic and Nano-Metal Chemistry, 48(7), 633-640.

-

PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Guide to Nitrile Gloves Chemical Resistance. (2023). International Enviroguard. Retrieved February 14, 2026, from [Link]

- Wills, J., Johnson, G. E., & Doak, S. H. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 35(3), 235-248.

-

Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024). Safeopedia. Retrieved February 14, 2026, from [Link]

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Inotiv. Retrieved February 14, 2026, from [Link]

-

GLP OECD 471 Ames Test. (n.d.). Scantox. Retrieved February 14, 2026, from [Link]

-

Chemical Resistant Glove Guide. (n.d.). Uline. Retrieved February 14, 2026, from [Link]

-

Separation of N-Ethylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 14, 2026, from [Link]

-

Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 14, 2026, from [Link]

- Seto, Y., & Guengerich, F. P. (1993). Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1. Journal of Biological Chemistry, 268(14), 9986-9997.

-

AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia. Retrieved February 14, 2026, from [Link]

- National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.

- Oláh, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1435.

-

Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved February 14, 2026, from [Link]

-

Chemical Permeation Guide. (n.d.). SHOWA Gloves. Retrieved February 14, 2026, from [Link]

- Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(4), 539-546.

- El-Gendy, M. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(11), 1109.

- Torker, S. (2022). N-Dealkylation of Amines.

-

Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019). Duke University Safety. Retrieved from [Link]

-

Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved February 14, 2026, from [Link]

- Wang, Y., et al. (2015). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 44(4), 1645-1655.

-

Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved February 14, 2026, from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.

-

MAK Value Documentations – Ethylamine. (2019). Publisso. Retrieved February 14, 2026, from [Link]

-

HPLC Methods for analysis of 4-Ethylaniline. (n.d.). HELIX Chromatography. Retrieved February 14, 2026, from [Link]

-

Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved February 14, 2026, from [Link]

-

Aromatic amines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]

- Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21081.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. oecd.org [oecd.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. gloves.com [gloves.com]

- 14. ehrs.upenn.edu [ehrs.upenn.edu]

- 15. safeopedia.com [safeopedia.com]

- 16. uline.ca [uline.ca]

- 17. showagroup.com [showagroup.com]

- 18. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. criver.com [criver.com]

- 23. insights.inotiv.com [insights.inotiv.com]

- 24. helixchrom.com [helixchrom.com]

- 25. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Separation of N-Ethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Standard operating procedure for handling N-Ethyl-2-methoxyaniline HCl in the lab

An Application Note and Standard Operating Procedure for the Laboratory Handling of N-Ethyl-2-methoxyaniline HCl

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of N-Ethyl-2-methoxyaniline hydrochloride (CAS No. 857600-71-6) in a research and development laboratory setting.[1][2] As a substituted aniline derivative, this compound is valuable in organic synthesis and drug discovery but requires meticulous handling due to the potential hazards associated with this chemical class.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for related aromatic amines to ensure personnel safety and experimental integrity.

Introduction and Scientific Context

This compound is an aromatic amine, a class of compounds that serve as fundamental building blocks in medicinal chemistry and material science.[1] The parent molecule, 2-methoxyaniline (o-anisidine), is a known intermediate in the synthesis of dyes and pharmaceuticals.[3] The introduction of an N-ethyl group modifies the nucleophilicity and steric profile of the amine, making it a tailored precursor for targeted applications. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Given the toxicological profile of related anilines, which can include acute toxicity, skin irritation, and potential long-term health effects, a robust standard operating procedure (SOP) is not merely a regulatory formality but a critical component of responsible research.[5][6] This document synthesizes data from safety data sheets (SDS) of structurally analogous compounds to establish a precautionary framework for handling N-Ethyl-2-methoxyaniline HCl.

Hazard Assessment and Communication

While a specific, comprehensive toxicological profile for N-Ethyl-2-methoxyaniline HCl is not widely published, the hazards can be reliably inferred from its structural components: the o-anisidine core and the N-ethylaniline moiety. o-Anisidine is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen and mutagen.[5][6][7] N-Ethylaniline is also classified as toxic and may cause organ damage through prolonged exposure.[8][9] Therefore, N-Ethyl-2-methoxyaniline HCl must be handled as a hazardous substance.

GHS Classification (Anticipated)

The following Globally Harmonized System (GHS) classification should be adopted as a conservative safety measure.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | 💀 | Danger | H301: Toxic if swallowed (or H302: Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[10] |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[10] |

| Carcinogenicity | Category 1B/2 | हेल्थ हज़ार्ड | Danger | H350: May cause cancer (or H351: Suspected of causing cancer)[5][6][7] |

| Germ Cell Mutagenicity | Category 2 | हेल्थ हज़ार्ड | Warning | H341: Suspected of causing genetic defects[5][7] |

Note: This classification is inferred from related compounds. Always refer to the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to this SOP is mandatory for all personnel handling N-Ethyl-2-methoxyaniline HCl. The procedure covers the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Engineering Controls

The causality behind mandating specific engineering controls is the high inhalation toxicity of aniline derivatives.[6][7] Vapors or dusts can be readily absorbed into the bloodstream via the lungs.

-

Chemical Fume Hood: All manipulations of N-Ethyl-2-methoxyaniline HCl, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent the escape of dust or vapors into the laboratory environment.[11]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

Aniline compounds can be absorbed through the skin.[9][12] Therefore, a multi-layered PPE approach is essential to prevent dermal exposure.

-

Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Double-gloving is recommended, especially during transfers of the solid or when working with concentrated solutions. Gloves must be inspected before use and disposed of immediately if contaminated.[7]

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield must be worn over the goggles when there is a risk of splashes, such as during the handling of solutions or reaction workups.[7]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure the lab coat has tight-fitting cuffs.

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) must be used.[13]

Storage and Segregation

Improper storage can lead to degradation of the compound and create unforeseen hazards.

-

Receiving: Upon receipt, inspect the container for any damage or leaks.

-

Storage Location: Store the container in a cool, dry, and well-ventilated area designated for toxic chemicals. Keep it away from direct sunlight and heat sources, as some anilines are light and air-sensitive.[11]

-

Incompatible Materials: Segregate N-Ethyl-2-methoxyaniline HCl from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent violent reactions.[7][11]

-

Container: Keep the container tightly closed when not in use.[7]

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every step.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing (Solid):

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Using a clean spatula, carefully transfer the required amount of N-Ethyl-2-methoxyaniline HCl to the weigh boat. Avoid generating dust.

-

Close the primary container immediately after dispensing.

-

Carefully transfer the weighed solid to the reaction vessel.

-

-

Dissolution:

-

Add the solvent to the vessel containing the solid N-Ethyl-2-methoxyaniline HCl.

-

If necessary, stir the mixture using a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if the solvent's safety profile allows, but this should be done with caution.

-

Visualization of the Handling Workflow

The following diagram illustrates the logical flow for the safe handling of N-Ethyl-2-methoxyaniline HCl in the laboratory.

Sources

- 1. 857600-71-6|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 4. chembk.com [chembk.com]

- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. 2-METHOXY-N-METHYANILINE - Safety Data Sheet [chemicalbook.com]

Troubleshooting & Optimization

Long-term storage stability and shelf life of N-Ethyl-2-methoxyaniline HCl

Storage Stability & Troubleshooting Guide

Executive Summary: The Stability Profile

N-Ethyl-2-methoxyaniline HCl is the hydrochloride salt of a secondary aniline derivative. While the salt form significantly improves stability compared to the free base (which is a liquid prone to rapid oxidation), this compound remains sensitive to moisture (hygroscopic) and light .

The electron-donating methoxy group at the ortho position activates the aromatic ring, making it susceptible to oxidative degradation if the crystal lattice is compromised by moisture.

Quick Reference: Storage Specifications

| Parameter | Specification | Reason (Causality) |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >1 year) | Retards the kinetics of auto-oxidation and hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent formation of N-oxides and quinone imines. |

| Container | Amber Glass with PTFE-lined cap | Blocks UV/Visible light which catalyzes radical formation. |

| Humidity | Desiccator (<30% RH) | The HCl salt is hygroscopic; moisture causes "caking" and acidity changes. |

Troubleshooting & FAQs

Direct solutions for common experimental issues.

Issue 1: Appearance & Discoloration

Q: My N-Ethyl-2-methoxyaniline HCl has turned from off-white/beige to a pink or dark brown color. Is it still usable?

A: This indicates oxidative degradation .

-

The Science: Aniline derivatives are electron-rich. Upon exposure to air and light, they undergo single-electron transfer (SET) oxidation, forming radical cations that polymerize into colored impurities (often azo or quinone-like species).

-

Troubleshooting Protocol:

-

Perform a Solubility Test: Dissolve a small amount in Methanol. If the solution is clear with a faint tint, the impurity level may be <1% (color is intense even at trace levels).

-

Run LC-MS/HPLC: Check purity. If purity is >98%, it is likely usable for non-critical synthetic steps.

-

Purification: If purity is compromised, recrystallize from Ethanol/Diethyl Ether. Avoid simple washing, as oxidation products often co-precipitate.

-

Issue 2: Physical State (Clumping)

Q: The powder has formed hard clumps or looks "wet." Can I dry it in an oven?

A: This is hygroscopic uptake .[1] The HCl salt has absorbed atmospheric water.

-

Risk: Heating aniline salts in an oven (especially >60°C) in the presence of air accelerates oxidation rapidly.

-

Corrective Action:

-

Do NOT use a standard air oven.

-

Method: Dry in a vacuum desiccator over

or Silica Gel at Room Temperature for 24 hours. -

If rapid drying is required, use a vacuum oven at max 40°C under a nitrogen bleed.

-

Issue 3: Solubility & Free Base Conversion

Q: I cannot get the compound to dissolve in Dichloromethane (DCM) or Toluene.

A: This is a salt-form limitation .

-

Explanation: The HCl salt is an ionic lattice, insoluble in non-polar organic solvents. It requires polar protic solvents (Methanol, Water, DMSO).

-

Protocol for Organic Solubility (Free Basing):

-

Dissolve the HCl salt in minimal water.

-

Basify with saturated

(pH > 9). -

Extract into DCM or Ethyl Acetate.

-

Dry organic layer over

and concentrate. Note: Use the free base immediately; it is less stable than the HCl salt.

-

Degradation Mechanism & Shelf Life Analysis[2][3]

The shelf life of N-Ethyl-2-methoxyaniline HCl is functionally defined by its Retest Date , not a hard expiration.

-

Standard Shelf Life: 24 months (when stored at -20°C, desiccated, and dark).

-

Functional Shelf Life: Can extend to 5+ years if the "Retest Protocol" (below) is passed.

Degradation Pathway Visualization

The following diagram illustrates why moisture and light are the enemies of this compound. Moisture mobilizes the salt, allowing the equilibrium to shift slightly toward the free amine, which is then oxidized by air/light.

Figure 1: The degradation cascade initiated by moisture ingress, leading to oxidation.

Standard Operating Procedures (SOPs)

SOP-A: Long-Term Storage Setup

-

Container: Transfer material to an amber glass vial.

-

Seal: Parafilm is insufficient for >1 month storage. Use a cap with a Teflon (PTFE) liner.

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica or Molecular Sieves).

-

Environment: Store in a non-cycling freezer at -20°C.

SOP-B: Retest Protocol (Quality Control)

Perform this check every 12 months or if the appearance changes.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to light beige crystalline powder. |

| Identity (H-NMR) | DMSO-d6 | Ethyl triplet/quartet distinct; Methoxy singlet (~3.8 ppm) distinct. No extra aromatic peaks. |

| Purity (HPLC) | C18 Column, ACN/H2O | > 98.0% Area under curve (AUC). |

| Water Content | Karl Fischer | < 1.0% w/w (Critical for stoichiometry). |

SOP-C: Handling Workflow (Decision Tree)

Figure 2: Decision matrix for handling N-Ethyl-2-methoxyaniline HCl based on visual inspection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline [Related Structure Analysis]. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-Ethyl-2-methoxyaniline HCl and N-Ethylaniline for the Research Scientist

For the discerning researcher in drug development and synthetic chemistry, the choice of starting materials is paramount to the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two aromatic amines: N-Ethyl-2-methoxyaniline Hydrochloride and N-Ethylaniline. We will explore how the presence of a methoxy group and the hydrochloride salt form fundamentally alter the chemical behavior of the aniline core, supported by mechanistic principles and detailed experimental protocols.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential before delving into their reactivity.

| Property | This compound | N-Ethylaniline |

| Molecular Formula | C₉H₁₄ClNO | C₈H₁₁N |

| Molecular Weight | 187.67 g/mol | 121.18 g/mol [1][2] |

| Appearance | Solid | Colorless to light orange/yellow clear liquid[1] |

| Boiling Point | Not readily available | 205 °C[2] |

| Melting Point | Not readily available | -63 °C[2] |

| Solubility | Soluble in water and polar organic solvents | Insoluble in water; miscible with alcohol, ether, and many other organic solvents[1] |

| pKa of Conjugate Acid | Expected to be significantly lower than N-Ethylaniline | ~5.12 |

Unraveling Reactivity: A Tale of Two Molecules

The reactivity of these two compounds diverges significantly due to two key structural differences: the presence of a methoxy group at the ortho position in N-Ethyl-2-methoxyaniline and its formulation as a hydrochloride salt.

The Influence of the Methoxy Group and Hydrochloride Salt

N-Ethylaniline serves as our baseline. The ethyl group attached to the nitrogen is a weak electron-donating group through induction, slightly increasing the electron density on the nitrogen and the aromatic ring. The lone pair of electrons on the nitrogen atom is available for donation, rendering the compound basic and nucleophilic. This lone pair also participates in resonance with the benzene ring, activating it towards electrophilic aromatic substitution, primarily at the ortho and para positions.

N-Ethyl-2-methoxyaniline HCl , on the other hand, presents a more complex scenario.

-

The Methoxy Group (-OCH₃): This group exerts two opposing electronic effects: a strong electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I). The resonance effect, where the oxygen's lone pair delocalizes into the ring, is dominant and strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to itself.

-

The Hydrochloride Salt (-NH₂⁺Et Cl⁻): The protonation of the amino group to form an anilinium salt has a profound impact on reactivity. The positively charged nitrogen atom becomes a powerful electron-withdrawing group through a strong inductive effect (-I). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, the protonated nitrogen has no available lone pair, drastically reducing its nucleophilicity and basicity.

-

Steric Hindrance: The presence of the methoxy group at the ortho position introduces steric bulk around the nitrogen atom, which can hinder its ability to participate in reactions.

The interplay of these factors dictates the reactivity of N-Ethyl-2-methoxyaniline in its free base and hydrochloride salt forms.

Comparative Reactivity in Key Chemical Transformations

Basicity and Nucleophilicity

N-Ethylaniline is a moderately strong base for an aromatic amine, with a pKa of its conjugate acid around 5.12. Its nitrogen lone pair is readily available to accept a proton or act as a nucleophile in reactions like alkylation and acylation.

N-Ethyl-2-methoxyaniline (free base) is expected to be a weaker base than N-Ethylaniline. While the methoxy group is electron-donating through resonance, its inductive electron-withdrawing effect and potential steric hindrance from the ortho position can decrease the availability of the lone pair on the nitrogen for protonation.

N-Ethyl-2-methoxyaniline HCl is, by its nature as a salt, not basic. The nitrogen's lone pair is sequestered by a proton, rendering it non-nucleophilic under neutral or acidic conditions. To utilize its nucleophilic character, it must first be neutralized with a base.

Experimental Protocol: Comparative Basicity Determination (Potentiometric Titration)

This protocol outlines a method to experimentally compare the basicity of N-Ethylaniline and the free base of N-Ethyl-2-methoxyaniline.

Objective: To determine and compare the pKa values of the conjugate acids of N-Ethylaniline and N-Ethyl-2-methoxyaniline.

Materials:

-

N-Ethylaniline

-

N-Ethyl-2-methoxyaniline HCl

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Ethanol (or a suitable co-solvent for dissolution)

-

Distilled water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Preparation of N-Ethyl-2-methoxyaniline free base: Dissolve a known quantity of N-Ethyl-2-methoxyaniline HCl in water and add a stoichiometric equivalent of a mild base (e.g., sodium bicarbonate) to neutralize the HCl. Extract the free base into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

-

Sample Preparation: Accurately weigh equivalent molar amounts of N-Ethylaniline and the prepared N-Ethyl-2-methoxyaniline free base into separate beakers. Dissolve each in a minimal amount of ethanol and then dilute with a known volume of distilled water to ensure complete dissolution.

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

Record the initial pH of the amine solution.

-

Add the HCl solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of HCl added.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

-

-

Comparison: Compare the determined pKa values. A lower pKa indicates a weaker base.

Electrophilic Aromatic Substitution

The outcomes of electrophilic aromatic substitution reactions on these two substrates are dramatically different.

N-Ethylaniline: The ethylamino group is an activating, ortho-, para-director. Reactions such as halogenation, nitration, and sulfonation will proceed readily, often leading to polysubstituted products if not carefully controlled.

N-Ethyl-2-methoxyaniline HCl: The protonated ethylamino group is a strongly deactivating, meta-director. Electrophilic substitution will be significantly slower than on benzene and will occur at the positions meta to the -NH₂⁺Et group (positions 3 and 5).

N-Ethyl-2-methoxyaniline (free base): In its deprotonated form, the combined activating effects of the amino and methoxy groups make the ring highly electron-rich. The directing effects of both groups reinforce each other, strongly favoring substitution at the para position relative to the amino group (position 4) and to a lesser extent, the ortho position (position 6).

Experimental Protocol: Comparative Electrophilic Bromination

This protocol provides a framework for comparing the reactivity and regioselectivity of bromination.

Objective: To visually and analytically compare the rate and products of bromination of N-Ethylaniline and N-Ethyl-2-methoxyaniline HCl.

Materials:

-

N-Ethylaniline

-

N-Ethyl-2-methoxyaniline HCl

-

Bromine in acetic acid solution (e.g., 1 M)

-

Acetic acid

-

Sodium thiosulfate solution (for quenching)

-

Dichloromethane (for extraction)

-

TLC plates (silica gel)

-

Developing solvent (e.g., hexane:ethyl acetate mixture)

-

UV lamp for visualization

-

NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

-

Reaction Setup: In separate test tubes, dissolve equimolar amounts of N-Ethylaniline and N-Ethyl-2-methoxyaniline HCl in acetic acid.

-

Bromination: To each test tube, add the bromine solution dropwise at room temperature while observing any color change. Monitor the reaction progress by TLC at regular intervals.

-

Work-up: Once the reaction is deemed complete (or after a set time for comparison), quench the reaction by adding sodium thiosulfate solution until the bromine color disappears. Dilute with water and extract the products with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis:

-

TLC Analysis: Co-spot the starting materials and the crude reaction mixtures on a TLC plate. The formation of new spots indicates product formation. The relative intensity and number of spots can give a preliminary indication of reactivity and product distribution.

-

NMR Spectroscopy: Analyze the crude products by ¹H NMR spectroscopy to determine the structure and regiochemistry of the brominated products. For N-Ethylaniline, expect substitution at the ortho and para positions. For N-Ethyl-2-methoxyaniline HCl, expect substitution at the meta position relative to the nitrogen.

-

N-Alkylation and N-Acylation

These reactions occur at the nitrogen atom and are therefore sensitive to its nucleophilicity and the steric environment.

N-Ethylaniline: The nitrogen is nucleophilic and readily undergoes alkylation and acylation.

N-Ethyl-2-methoxyaniline (free base): The nucleophilicity of the nitrogen is reduced compared to N-Ethylaniline due to the electronic effects of the ortho-methoxy group. Furthermore, the steric bulk of the methoxy group will hinder the approach of electrophiles to the nitrogen atom, likely leading to slower reaction rates.

N-Ethyl-2-methoxyaniline HCl: The protonated nitrogen is not nucleophilic and will not undergo alkylation or acylation. It must be converted to the free base prior to reaction.

Experimental Protocol: Competitive N-Acylation

This experiment is designed to directly compare the nucleophilicity of the two amines.

Objective: To determine the relative reactivity of N-Ethylaniline and N-Ethyl-2-methoxyaniline (free base) towards a common acylating agent.

Materials:

-

N-Ethylaniline

-

N-Ethyl-2-methoxyaniline (free base, prepared as described previously)

-

Acetyl chloride (or acetic anhydride)

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Mixture: In a flask, prepare an equimolar solution of N-Ethylaniline and N-Ethyl-2-methoxyaniline in anhydrous DCM containing one equivalent of triethylamine.

-

Acylation: Cool the mixture in an ice bath and slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetyl chloride.

-

Quenching and Analysis: After a set reaction time, quench the reaction with water. Extract the organic layer, dry it, and analyze the product mixture by GC-MS.

-

Data Interpretation: By comparing the peak areas of the resulting amides (N-acetyl-N-ethylaniline and N-acetyl-N-ethyl-2-methoxyaniline) and the remaining starting amines, the relative rate of acylation can be determined. The amine that is consumed to a greater extent is the more reactive nucleophile.

Visualizing the Concepts

Diagrams can aid in understanding the electronic effects at play.

Caption: Electronic effects governing reactivity.

Caption: Experimental workflow for comparison.

Conclusion and Recommendations

The choice between N-Ethyl-2-methoxyaniline HCl and N-Ethylaniline depends entirely on the desired synthetic outcome.

-

For reactions requiring a nucleophilic nitrogen (alkylation, acylation): N-Ethylaniline is the more reactive choice. N-Ethyl-2-methoxyaniline will be less reactive due to steric and electronic effects, and its hydrochloride salt is unreactive until neutralized.

-

For electrophilic aromatic substitution:

-

To achieve substitution at the ortho and para positions of an activated ring, N-Ethylaniline or the free base of N-Ethyl-2-methoxyaniline should be used. The latter will be more reactive.

-

To achieve substitution at the meta position of a deactivated ring, N-Ethyl-2-methoxyaniline HCl is the appropriate reagent.

-

This guide serves as a comprehensive starting point for researchers. It is always recommended to perform small-scale pilot reactions to optimize conditions for your specific application.

References

-

Laboratoire MAT. (2025, June 19). SAFETY DATA SHEET: N-ETHYLANILINE. Retrieved from [Link]

-

Loba Chemie. (2016, June 1). N-ETHYLANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

American Chemical Society. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

-

MDPI. (2021, March 18). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

-

American Chemical Society. Exploration of factors affecting the relative rate of electrophilic aromatic bromination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 16). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl-2-methoxyaniline hydrochloride

As researchers and developers at the forefront of scientific innovation, our handling of chemical reagents demands the highest standards of safety and environmental stewardship. N-Ethyl-2-methoxyaniline hydrochloride, a compound often utilized in the synthesis of complex organic molecules, requires meticulous disposal procedures due to its significant hazard profile. This guide provides a comprehensive, step-by-step framework for its safe management, from point of use to final disposal, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Risk Assessment: The Rationale for Stringent Control

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of the disposal protocols outlined below. The parent compound, o-Anisidine, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, indicating it is possibly carcinogenic to humans[1]. Its hydrochloride salt carries a similar toxicological profile. Disposal procedures are therefore not merely best practice, but a critical safety and regulatory mandate.

The primary hazards associated with this compound necessitate its classification as regulated hazardous waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics such as toxicity, corrosivity, ignitability, or reactivity, or if it is specifically listed as hazardous[2]. This compound's toxic and potentially carcinogenic properties firmly place it in this category[3][4].

Table 1: Hazard Summary for this compound and Related Compounds

| Hazard Category | Description | Primary Sources |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Some related compounds are considered fatal upon skin contact or inhalation.[3] | Safety Data Sheets (SDS) |

| Carcinogenicity | May cause cancer; suspected of causing genetic defects.[1][3][4] | IARC, SDS |

| Organ Toxicity | May cause damage to organs, particularly the blood, kidneys, liver, and central nervous system.[5] | NIOSH, SDS |

| Irritation | Causes serious skin and eye irritation; may cause respiratory irritation.[6] | Safety Data Sheets (SDS) |

| Environmental Hazard | Very toxic to aquatic life. Discharge into the environment must be strictly avoided.[3] | Safety Data Sheets (SDS) |

Pre-Disposal Operations: Safety and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with rigorous safety protocols and systematic waste accumulation.

Required Personal Protective Equipment (PPE)

Given the high toxicity, a comprehensive PPE strategy is non-negotiable. This serves as the primary defense for laboratory personnel against exposure[7][8].

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them prior to use. Use proper glove removal technique to avoid skin contact[3].

-

Eye/Face Protection: Use safety glasses with side-shields and a face shield, or chemical splash goggles, to protect against splashes.

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron or a full protective suit is required[3].

-

Respiratory Protection: All handling of the solid or solutions should occur in a certified chemical fume hood to prevent inhalation[7]. If a significant spill occurs outside of a fume hood, a self-contained breathing apparatus may be necessary for emergency response personnel[5].

Waste Container Selection and Labeling

The integrity of the disposal process hinges on proper containment and communication, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA)[9].

-

Container: Use only designated, chemically compatible, and leak-proof containers for hazardous waste. The container must have a secure, tight-fitting lid and be kept closed unless waste is actively being added[9].

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound." All components of a mixture must be listed. The date of accumulation start must also be clearly visible.

Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions. This compound and its parent compounds are incompatible with strong oxidizing agents[3][5]. This waste stream must be kept separate from oxidizers, acids, and other incompatible waste classes to avoid violent reactions or the generation of toxic gases.

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different forms of this compound waste.

Protocol 3.1: Disposal of Small Quantities & Contaminated Materials

This protocol applies to items such as contaminated gloves, weigh boats, pipette tips, and absorbent pads.

-

Work Area: Conduct all work within a designated area, preferably inside a chemical fume hood.

-

Collection: Place all contaminated solid waste directly into a designated hazardous waste container lined with a heavy-duty plastic bag.

-

Rinsate: For contaminated glassware, rinse with a suitable solvent (e.g., acetone, ethanol). This rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container. Do not pour down the drain [3][10].

-

Sealing: Once the collection is complete for the day or the container is full, securely seal the container.

-

Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor[9].

Protocol 3.2: Disposal of Bulk or Unused this compound

This protocol is for disposing of the original chemical, whether expired, surplus, or off-specification.

-

Original Container: If possible, the chemical should be disposed of in its original, clearly labeled container.

-

Labeling for Disposal: If not in the original container, transfer it to a suitable hazardous waste container. Ensure the container is labeled with "Hazardous Waste" and the full chemical name and any other constituents.

-

Documentation: Complete your facility's hazardous waste pickup request form. This documentation is a critical part of the "cradle-to-grave" tracking required by the EPA.

-

Collection: Arrange for pickup by your institution's EHS personnel or a certified hazardous waste disposal company[2].

Protocol 3.3: Emergency Protocol for Spills

Preparedness is key to managing accidental releases safely and effectively[7].

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.

-

Don PPE: Before attempting cleanup, don the full required PPE, including respiratory protection if necessary.

-

Containment: For liquid spills, cover drains and contain the spill using an inert, absorbent material like Chemizorb®, sand, or vermiculite. Do not use combustible materials like paper towels for large spills[11].

-

Collection: Carefully sweep or scoop the absorbent material and the spilled substance into a designated hazardous waste container.

-

Decontamination: Clean the affected area thoroughly. The cleaning materials and rinsate are also considered hazardous waste and must be disposed of accordingly[8].

-

Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

The Disposal Workflow: A Logical Framework

The process of managing this compound waste can be visualized as a decision-making workflow, ensuring that every step from generation to disposal is handled with the appropriate level of care and compliance.

Caption: Disposal decision workflow for this compound.

Regulatory Compliance and Documentation

Adherence to federal and local regulations is mandatory. The two primary regulatory bodies in the United States are:

-

OSHA (Occupational Safety and Health Administration): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards. This includes providing information, training, and proper safety equipment[12][13].

-

EPA (Environmental Protection Agency): The EPA, under RCRA, governs the entire lifecycle of hazardous waste. This includes regulations for waste generators, transporters, and disposal facilities, emphasizing proper documentation like the hazardous waste manifest system[9][14].

Maintaining accurate records of waste generation and disposal is a legal requirement and a cornerstone of a robust safety program.

By integrating these principles and protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also upholds our collective responsibility to the environment, ensuring that scientific advancement does not come at the cost of safety.

References

-

Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

-

Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

-

Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

-

OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

-

OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

-

How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

-

Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

-

Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

-

Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

-

Safety Data Sheet - o-Anisidine. SPEX CertiPrep. [Link]

-

Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

-

This compound. LookChem. [Link]

-

Safety Data Sheet - 3-Iodo-4-methoxyaniline, HCl. Angene Chemical. [Link]

-

o-Anisidine (2-Methoxyaniline) Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. angenechemical.com [angenechemical.com]

- 7. ipgsf.com [ipgsf.com]

- 8. lighthouselabservices.com [lighthouselabservices.com]

- 9. epa.gov [epa.gov]

- 10. acs.org [acs.org]

- 11. fishersci.com [fishersci.com]

- 12. osha.gov [osha.gov]

- 13. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]

- 14. epa.gov [epa.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.